molecular formula C17H23N5OS2 B2741283 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide CAS No. 1105226-20-7

2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide

Cat. No.: B2741283
CAS No.: 1105226-20-7
M. Wt: 377.53
InChI Key: PZDRNJHFFWFKJM-UHFFFAOYSA-N
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Description

2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiadiazole ring, a phenylpiperazine moiety, and a propylacetamide group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with 1-(4-phenylpiperazin-1-yl)chloride.

    Attachment of the Propylacetamide Group: The final step involves the reaction of the intermediate compound with propylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base, while electrophilic substitution may require the use of Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

    Medicine: Research has explored its potential as a therapeutic agent for conditions such as anxiety, depression, and schizophrenia, due to its interaction with neurotransmitter receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide: Similar structure with a methyl group instead of a propyl group.

    2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-ethylacetamide: Similar structure with an ethyl group instead of a propyl group.

    2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-butylacetamide: Similar structure with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group may influence the compound’s lipophilicity and pharmacokinetic profile, potentially enhancing its effectiveness and bioavailability compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS2/c1-2-8-18-15(23)13-24-17-20-19-16(25-17)22-11-9-21(10-12-22)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDRNJHFFWFKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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